

# Technical Guide: The Link Between CA12 Mutations and Inherited Diseases

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Audience: Researchers, Scientists, and Drug Development Professionals Topic: An in-depth exploration of the genetic, molecular, and clinical aspects of inherited diseases linked to mutations in the Carbonic Anhydrase 12 (CA12) gene.

## Introduction: Carbonic Anhydrase XII (CA12)

Carbonic Anhydrase XII (CA12) is a zinc metalloenzyme that plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton ( $\text{H}_2\text{O} + \text{CO}_2 \rightleftharpoons \text{HCO}_3^- + \text{H}^+$ ).<sup>[1][2][3]</sup> As a type I membrane protein, CA12 is expressed in various tissues, including the kidneys, pancreas, and sweat glands.<sup>[3][4]</sup> Its primary physiological function involves maintaining acid-base balance and regulating ion transport.<sup>[3]</sup> Dysregulation or loss of CA12 function due to genetic mutations has been definitively linked to a specific inherited disorder, which is the central focus of this guide.

## The Inherited Disease Profile: Isolated Hyperchlorhidrosis (HYCHL)

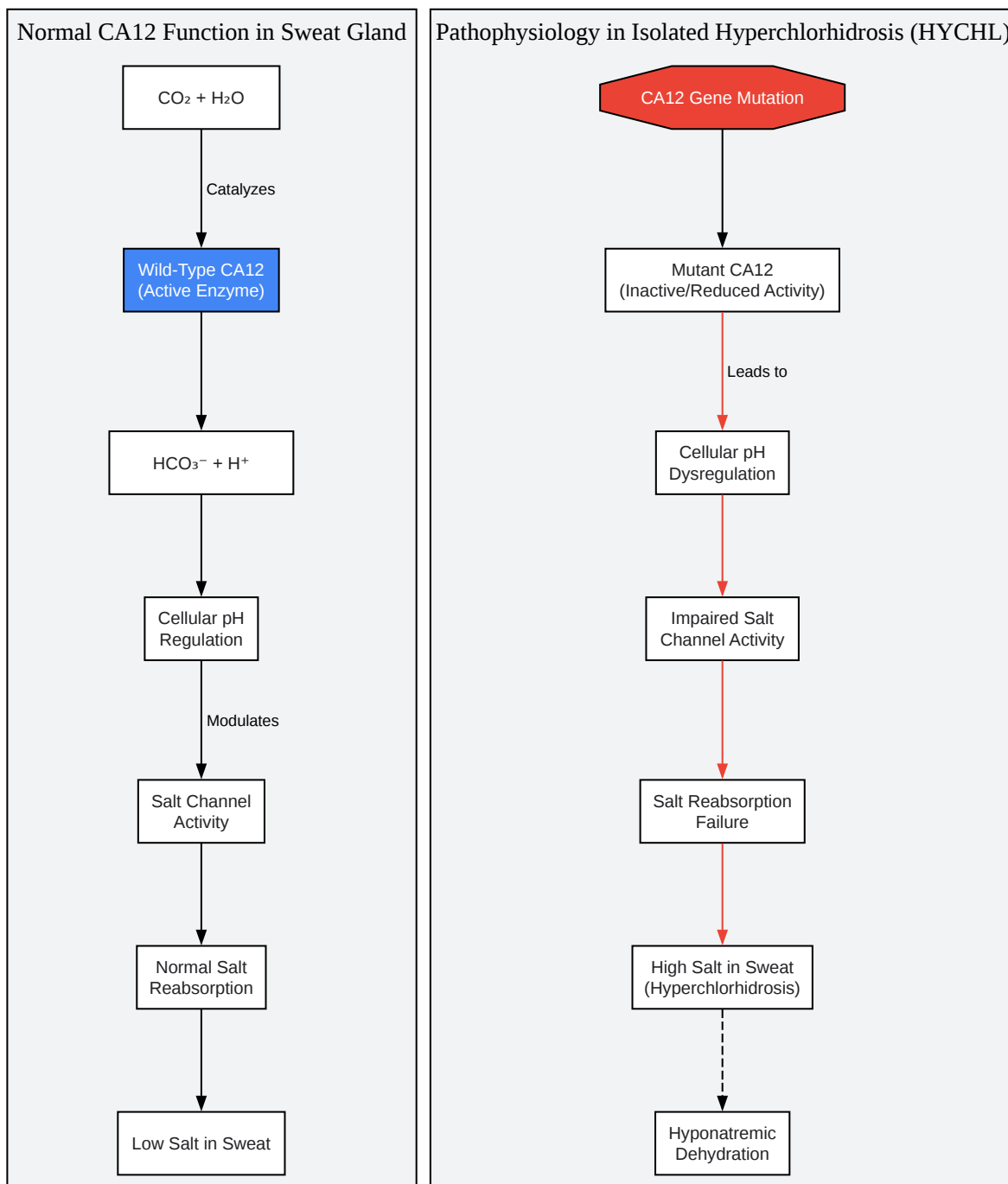
Mutations in the CA12 gene are the known cause of Isolated Hyperchlorhidrosis (HYCHL; OMIM 143860), a rare autosomal recessive disorder.<sup>[5]</sup> The disease is characterized by abnormally high concentrations of chloride in the sweat, which can lead to severe hyponatremic (low sodium) and hypochloremic (low chloride) dehydration, particularly in infancy.<sup>[1][5]</sup> Clinical presentations often include failure to thrive, episodes of hypovolemic shock, and hyperkalemia (high potassium).<sup>[2][5][6][7]</sup> The phenotype mimics aspects of other

salt-wasting disorders like pseudohypoaldosteronism type I (PHA1) and cystic fibrosis (CF), making genetic diagnosis crucial for accurate classification and management.[\[2\]](#)[\[5\]](#)

## Pathophysiology

In healthy individuals, CA12 in the sweat glands helps regulate the reabsorption of salt. It is believed that by controlling cellular pH, CA12 influences the activity of channels that transport salt out of the sweat and back into the body.[\[4\]](#) When CA12 mutations impair or eliminate the enzyme's function, this pH regulation is lost. The resulting dysregulation of ion transport leads to excessive salt loss in sweat, causing the characteristic clinical features of HYCHL.[\[4\]](#)[\[5\]](#)

Researchers suggest that other tissues are often unaffected because other carbonic anhydrase isozymes can compensate for the loss of CA12 function, a redundancy not present in the sweat glands.[\[1\]](#)[\[4\]](#)



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*Pathophysiology of CA12-related Isolated Hyperchlorhidrosis.*

# Quantitative Data: CA12 Mutations and Clinical Correlates

The following tables summarize the known pathogenic variants in the CA12 gene and their associated clinical and functional data.

Table 1: Documented Pathogenic Variants in the CA12 Gene

Variant (Nucleotide)	Variant (Protein)	Type	Inheritance	Functional Impact	Population/Origin	Reference
c.428A>G	p.Glu143 Lys (E143K)	Missense	Homozygous	Reduced activity (~70% of normal)	Bedouin	[1][2]
c.908-1G>A	N/A	Splice Acceptor	Compound Heterozygous	Severe loss of function; unstable protein	White American	[5][8]
c.859_860insACCT	p.Thr287Asnfs13	Frameshift	Compound Heterozygous	Severe loss of function; unstable protein	White American	[8]
c.763A>C	p.Thr255Pro (T255P)	Missense	Homozygous	Predicted to damage protein function	Chinese	[5]
c.361C>T	p.His121Gln (H121Q)	Missense	Not specified	Pathogenic	Not specified	[5]
c.859_860dup	p.Thr287Asnfs13	Frameshift	Not specified	Pathogenic	Not specified	[5]
c.585C>A	p.Tyr195Ter (Y195*)	Nonsense	Heterozygous	Likely pathogenic (truncating)	Jordanian	[9]

| c.635C>T | p.Pro212Leu (P212L) | Missense | Heterozygous | Variant of Uncertain Significance | Jordanian |[9] |

Table 2: Associated Clinical and Laboratory Findings

Parameter	Finding in HYCHL Patients	Normal Range	Reference
Sweat Chloride	Substantially > 60 mmol/L	< 40 mmol/L	<a href="#">[10]</a>
Serum Sodium	< 135 mmol/L (Hyponatremia)	135 - 145 mmol/L	<a href="#">[5]</a>
Serum Chloride	Low (Hypochloremia)	96 - 106 mmol/L	<a href="#">[5]</a>

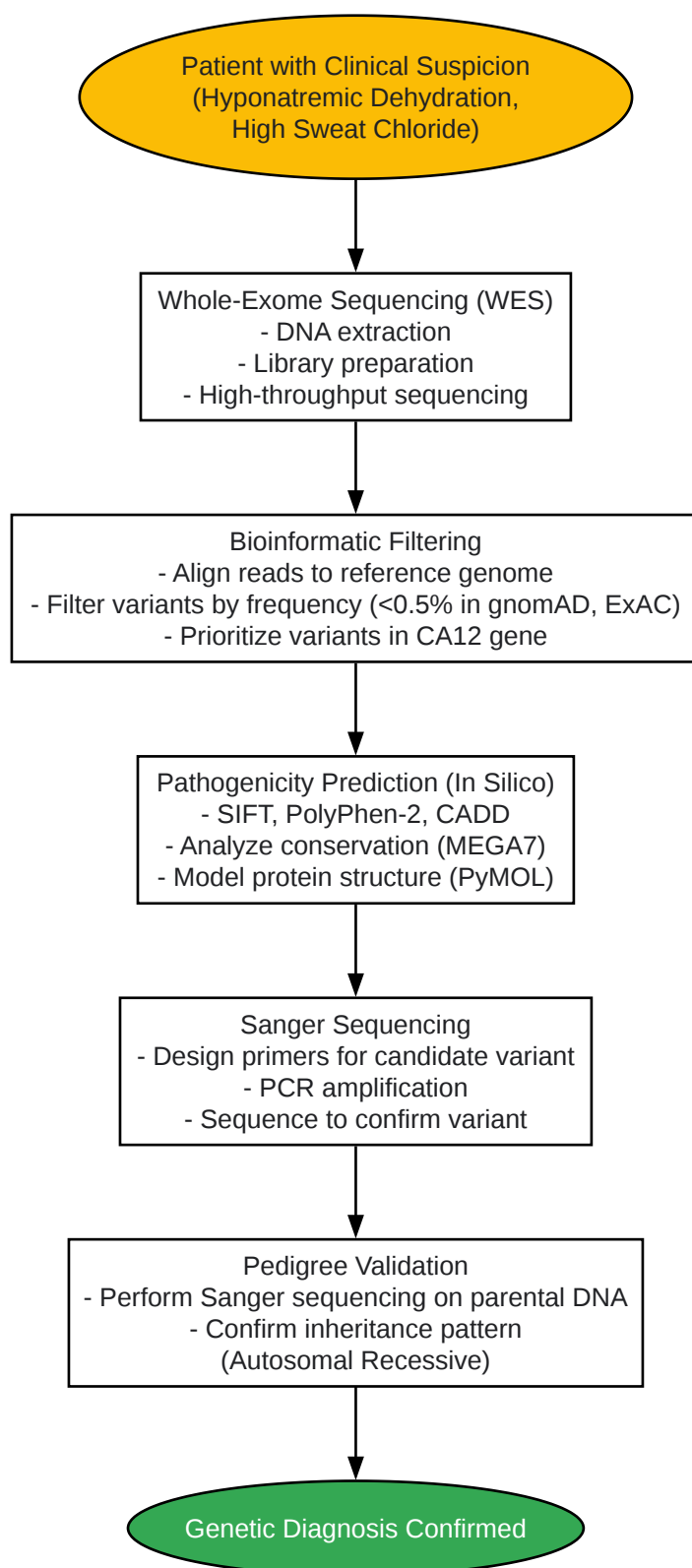
| Serum Potassium | Often elevated (Hyperkalemia) | 3.5 - 5.2 mmol/L [\[2\]](#)[\[6\]](#) |

## Experimental Protocols

This section details the methodologies used to identify and characterize CA12 mutations and their link to inherited disease.

## Genetic Analysis: Variant Identification

A multi-step approach is typically employed to identify causative mutations in patients with suspected HYCHL.



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*Workflow for identification and confirmation of a novel CA12 mutation.*

#### 4.1.1 Whole-Exome Sequencing (WES)

- Objective: To identify novel or rare coding variants in the CA12 gene.
- Protocol:
  - DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes of the patient and family members.
  - Library Preparation & Sequencing: An exome capture kit is used to enrich for coding regions, followed by library preparation and sequencing on a high-throughput platform (e.g., Illumina).
  - Bioinformatic Analysis: Raw sequencing data is processed through a pipeline. Reads are aligned to the human reference genome. Variants are called and subsequently filtered based on:
    - Frequency: Variants with a minor allele frequency (MAF) of <0.5% in public databases (gnomAD, 1000 Genomes, ExAC) are retained.[\[5\]](#)
    - Gene: Variants are filtered to retain only those within the CA12 gene.
    - Predicted Effect: Pathogenicity is predicted using a suite of in silico tools (e.g., SIFT, PolyPhen2, MutationTaster, REVEL).[\[5\]](#)

#### 4.1.2 Sanger Sequencing

- Objective: To confirm candidate variants identified by WES and perform segregation analysis in the family.
- Protocol Example (for c.763A>C):[\[5\]](#)
  - Primer Design: Primers are designed to flank the target region in exon 8 of CA12. (e.g., Forward: 5'-AAGGCGCCTGGTTCCCGTG-3', Reverse: 5'-AACAAGCCCTGCGACCCTCTG-3').
  - PCR Amplification: The target region is amplified from genomic DNA using a robust polymerase. A typical thermal cycling profile is: initial denaturation at 95°C for 3 min; 30



cycles of 95°C for 30s, 60°C for 30s, and 72°C for 30s; followed by a final extension at 72°C for 1 min.

- Sequencing: The PCR product is purified and sequenced on an automated capillary sequencer (e.g., ABI 3730XL).
- Analysis: The resulting sequence is aligned to the CA12 reference sequence to confirm the presence of the mutation.

#### 4.1.3 Restriction Fragment Length Polymorphism (RFLP) Analysis

- Objective: To rapidly screen for a known mutation that creates or abolishes a restriction enzyme site.
- Protocol Example (for p.Glu143Lys):[\[10\]](#)
  - The p.Glu143Lys mutation creates a recognition site for the MnlI restriction enzyme.
  - PCR Amplification: A 139 bp fragment containing the mutation site is amplified from genomic DNA using specific primers.
  - Enzyme Digestion: The PCR product is incubated with MnlI enzyme.
  - Gel Electrophoresis: The digested products are separated on a 3% agarose gel.
    - Wild-Type Allele: Remains uncut (139 bp fragment).
    - Mutant Allele: Is cleaved into two fragments (95 bp and 44 bp).

## Functional Characterization

#### 4.2.1 CA Enzyme Activity Assay

- Objective: To quantify the catalytic activity of mutant CA12 protein compared to wild-type.
- Protocol:[\[10\]](#)
  - Cloning and Expression: The wild-type and mutant (e.g., p.Glu143Lys) CA12 cDNA are cloned into an expression vector to generate a tagged protein (e.g., GST-tagged).

- Protein Purification: The recombinant protein is expressed in a suitable system (e.g., bacteria or insect cells) and purified.
- Stopped-Flow Spectrophotometry: The purified enzyme's activity is assayed by measuring the kinetics of the CO<sub>2</sub> hydration reaction. This is performed using a stopped-flow instrument that can rapidly mix the enzyme with a CO<sub>2</sub>-saturated buffer and monitor the resulting pH change using an indicator dye. The initial rate of reaction is proportional to the enzyme's catalytic activity.

#### 4.2.2 Protein Expression and Stability Analysis

- Objective: To determine if mutations (especially frameshift or splice-site) affect protein production or stability.
- Protocol:[8]
  - cDNA Generation: cDNA is generated that replicates the aberrant mRNA transcripts identified in patients (e.g., those missing exons due to a splice-site mutation).
  - Heterologous Expression: The mutant cDNA is transfected into a cell line (e.g., HEK293 cells).
  - Western Blotting: Cell lysates are collected after a period of expression. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-CA12 antibody to assess the presence and quantity of the mutant protein compared to wild-type. Unstable proteins will show significantly reduced or absent bands.

## Genotype-Phenotype Relationships and Drug Development Implications

The severity of HYCHL appears to correlate with the functional impact of the CA12 mutations.

*Logical flow from CA12 genotype to clinical phenotype.*

- Partial Loss-of-Function: Missense mutations like p.Glu143Lys, which is located near the zinc-binding active site, result in a protein with significantly reduced but not absent catalytic activity (~70% of normal).[1][10] This partial function is still insufficient to prevent disease.

- Severe Loss-of-Function: Frameshift, nonsense, and splice-site mutations generate aberrant transcripts that lead to truncated, unstable, or absent proteins, resulting in a severe or complete loss of CA XII activity.[5][8]

For drug development professionals, the link is clear: restoring CA12 function is the therapeutic goal. Current management is supportive, involving sodium chloride supplementation to prevent dehydration.[5][9] Future therapeutic strategies could include:

- Pharmacological Chaperones: For missense mutations that cause misfolding, small molecules could potentially stabilize the mutant protein and restore partial function.
- Gene Therapy: A gene replacement strategy could deliver a functional copy of the CA12 gene to the affected tissues.
- Enzyme Replacement Therapy: While challenging for a membrane-bound protein, this remains a theoretical possibility.

Understanding the precise molecular defect caused by each mutation through the experimental protocols outlined above is the critical first step in designing targeted and effective therapies for this debilitating inherited disease.

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## References

- 1. CA12 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Autosomal recessive hyponatremia due to isolated salt wasting in sweat associated with a mutation in the active site of Carbonic Anhydrase 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Case Report: Novel CA12 Homozygous Variant Causing Isolated Hyperchloridrosis in a Chinese Child With Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A narrative review: research progress on the genetic background of neonatal hyperkalemia - Liang - Pediatric Medicine [pm.amegroups.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. academic.oup.com [academic.oup.com]
- 9. A case report on pseudohypoaldosteronism with a pathogenic mutation of CA12 causes autosomal recessive isolated hyperchlorhidrosis disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperchlorhidrosis Caused by Homozygous Mutation in CA12, Encoding Carbonic Anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
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